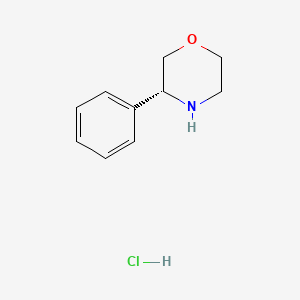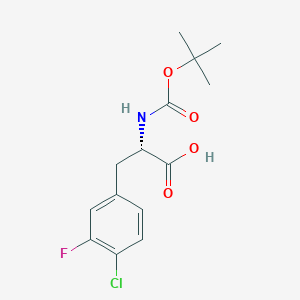
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid, commonly known as Boc-3-(4-chloro-3-fluorophenyl)alanine, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of Boc-3-(4-chloro-3-fluorophenyl)alanine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various physiological processes, including proteases and kinases. The compound has also been shown to interact with GPCRs, although the specific mechanism of this interaction is not yet clear.
Biochemical and Physiological Effects:
Boc-3-(4-chloro-3-fluorophenyl)alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes, including cell proliferation and apoptosis. The compound has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
The advantages of using Boc-3-(4-chloro-3-fluorophenyl)alanine in lab experiments include its high purity, stability, and ease of synthesis. The compound is also relatively inexpensive, making it a cost-effective option for researchers. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the research on Boc-3-(4-chloro-3-fluorophenyl)alanine. One potential direction is the development of new drugs targeting GPCRs, using this compound as a starting point. Another direction is the exploration of the compound's potential as an inhibitor of other enzymes involved in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, Boc-3-(4-chloro-3-fluorophenyl)alanine is a promising compound with potential applications in drug discovery and development. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in the development of new drugs.
合成法
The synthesis of Boc-3-(4-chloro-3-fluorophenyl)alanine involves the reaction of 4-chloro-3-fluoroaniline with (S)-tert-butyl 2-bromoacetate, followed by the hydrolysis of the resulting tert-butyl ester to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the product, and various modifications have been made to the reaction conditions to achieve this.
科学的研究の応用
Boc-3-(4-chloro-3-fluorophenyl)alanine has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block in the synthesis of various bioactive molecules, including protease inhibitors, kinase inhibitors, and antitumor agents. The compound has also been studied as a potential ligand for G protein-coupled receptors (GPCRs) and has shown promising results in the development of new drugs targeting these receptors.
特性
IUPAC Name |
(2S)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPDYAGKWUKNAA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)
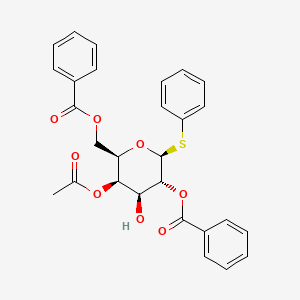
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)

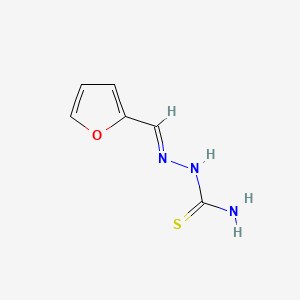
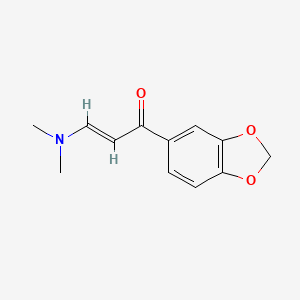

![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
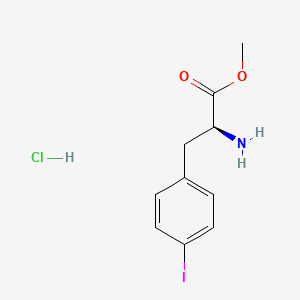
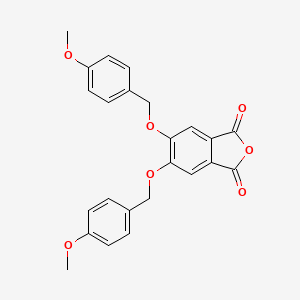
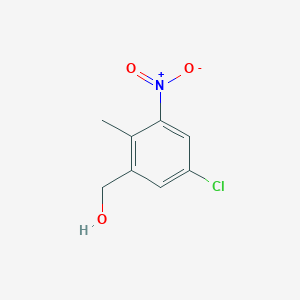
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)
